An In-depth Technical Guide to Methyl 3-(4-ethoxyphenyl)-3-oxopropanoate
An In-depth Technical Guide to Methyl 3-(4-ethoxyphenyl)-3-oxopropanoate
For Researchers, Scientists, and Drug Development Professionals
Foreword
This document provides a comprehensive technical overview of Methyl 3-(4-ethoxyphenyl)-3-oxopropanoate, a member of the aryl β-keto ester class of organic compounds. While a specific CAS (Chemical Abstracts Service) number for this molecule is not readily found in publicly accessible databases, indicating it may be a novel or less-characterized compound, this guide will extrapolate its properties, synthesis, and potential applications from established chemical principles and data on its close structural analogs. The insights provided herein are intended to empower researchers in synthetic chemistry and drug discovery with the foundational knowledge required to synthesize, characterize, and utilize this and similar molecules.
Compound Profile and Physicochemical Properties
Methyl 3-(4-ethoxyphenyl)-3-oxopropanoate belongs to the family of β-keto esters, which are characterized by a ketone functional group at the β-position relative to the ester group. This structural motif makes them highly versatile intermediates in organic synthesis.
Table 1: Physicochemical Properties of Methyl 3-(4-ethoxyphenyl)-3-oxopropanoate and Its Analogs
| Property | Methyl 3-(4-ethoxyphenyl)-3-oxopropanoate (Predicted) | Methyl 3-(4-methoxyphenyl)-3-oxopropanoate[1] | Ethyl 3-(4-methoxyphenyl)-3-oxopropanoate[2][3] |
| CAS Number | Not Found | 22027-50-5 | 2881-83-6 |
| Molecular Formula | C₁₂H₁₄O₄ | C₁₁H₁₂O₄ | C₁₂H₁₄O₄ |
| Molecular Weight | 222.24 g/mol | 208.21 g/mol | 222.24 g/mol |
| Appearance | Predicted: Solid or liquid | Solid | Liquid |
| Melting Point | Not Determined | 40-42°C | Not Applicable |
| Boiling Point | Not Determined | 135°C at 0.27 mmHg | Not Determined |
| Flash Point | Not Determined | 138.1°C | 115°C |
Synthesis of Methyl 3-(4-ethoxyphenyl)-3-oxopropanoate
The most classical and reliable method for synthesizing β-keto esters is the Claisen condensation .[4][5][6][7] A crossed Claisen condensation between an ester with α-hydrogens and one without is particularly effective. For the synthesis of Methyl 3-(4-ethoxyphenyl)-3-oxopropanoate, a suitable approach would be the reaction of 4-ethoxyacetophenone with dimethyl carbonate in the presence of a strong base.
Proposed Synthetic Protocol: Crossed Claisen Condensation
This protocol is based on well-established procedures for the synthesis of similar aryl β-keto esters.
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Caption: Proposed synthesis workflow for Methyl 3-(4-ethoxyphenyl)-3-oxopropanoate.
Step-by-Step Methodology:
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Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add a 60% dispersion of sodium hydride (NaH) in mineral oil (1.2 equivalents) and wash with anhydrous tetrahydrofuran (THF) to remove the oil.
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Reaction Initiation: Add anhydrous THF to the flask, followed by the slow, dropwise addition of a solution of 4-ethoxyacetophenone (1 equivalent) and dimethyl carbonate (3-5 equivalents) in anhydrous THF at 0°C.
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Reaction Progression: After the initial addition, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by thin-layer chromatography (TLC).
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Quenching and Workup: Once the reaction is complete, cool the mixture to 0°C and carefully quench with a saturated aqueous solution of ammonium chloride, followed by the addition of dilute hydrochloric acid (HCl) until the solution is acidic (pH ~5-6).
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Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Mechanistic Insights
The Claisen condensation proceeds via the formation of an enolate from the carbonyl compound with α-hydrogens (in this case, 4-ethoxyacetophenone), which then acts as a nucleophile, attacking the carbonyl carbon of the other ester (dimethyl carbonate). The subsequent loss of a methoxide leaving group yields the desired β-keto ester. The use of a stoichiometric amount of a strong base is crucial, as the final deprotonation of the product drives the reaction to completion.[5]
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Caption: Simplified mechanism of the crossed Claisen condensation.
Applications in Research and Drug Development
β-Keto esters are invaluable building blocks in organic synthesis due to their versatile reactivity. The active methylene group can be readily alkylated or acylated, and the dicarbonyl moiety can participate in a variety of cyclization reactions to form heterocyclic compounds.
Aryl β-keto esters, in particular, are precursors to a wide range of biologically active molecules, including:
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Flavones and Isoflavones: Important classes of natural products with diverse pharmacological activities.
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Coumarins: A class of compounds with anticoagulant, anti-inflammatory, and anti-cancer properties.
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Pyrazolones and other Heterocycles: Core structures in many pharmaceuticals.
While specific applications for Methyl 3-(4-ethoxyphenyl)-3-oxopropanoate are not documented, its structural similarity to intermediates used in the synthesis of complex molecules suggests its potential as a key starting material in drug discovery programs.[8][9]
Analytical Characterization (Predicted)
For a researcher who has synthesized this compound, the following spectroscopic data would be expected for structural confirmation:
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¹H NMR:
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A triplet and a quartet in the aromatic region corresponding to the ethoxy group protons.
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A characteristic singlet for the active methylene protons (CH₂), which may show enol-keto tautomerism.
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A singlet for the methyl ester protons (OCH₃).
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Doublets corresponding to the protons on the para-substituted benzene ring.
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¹³C NMR:
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Two signals for the carbonyl carbons (ketone and ester).
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Signals corresponding to the carbons of the ethoxy group.
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Signals for the aromatic carbons, showing the expected symmetry of a para-substituted ring.
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A signal for the methyl ester carbon.
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A signal for the active methylene carbon.
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Infrared (IR) Spectroscopy:
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Strong absorption bands for the C=O stretching of the ketone and the ester.
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Bands corresponding to C-O stretching and aromatic C-H and C=C stretching.
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Mass Spectrometry (MS):
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The molecular ion peak corresponding to the calculated molecular weight (222.24 g/mol ).
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Characteristic fragmentation patterns, such as the loss of the methoxy group or the entire ester group.
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Safety and Handling
No specific safety data exists for Methyl 3-(4-ethoxyphenyl)-3-oxopropanoate. However, based on the safety information for analogous compounds like Ethyl 3-(4-methoxyphenyl)-3-oxopropanoate, the following hazards should be anticipated[2]:
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GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
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Precautionary Measures:
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Handle in a well-ventilated area, preferably a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
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Avoid inhalation of vapors or dust.
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Avoid contact with skin and eyes.
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Conclusion
Methyl 3-(4-ethoxyphenyl)-3-oxopropanoate is a potentially valuable, though currently under-characterized, member of the aryl β-keto ester family. This guide provides a robust framework for its synthesis via a crossed Claisen condensation, along with predicted analytical data and a preliminary safety assessment based on close structural analogs. Its utility as a synthetic intermediate is likely high, offering a gateway to more complex and potentially biologically active molecules. Further research into this compound and its derivatives is warranted to fully explore its potential in organic synthesis and medicinal chemistry.
References
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Royal Society of Chemistry. (2015, July 14). Synthesis of aromatic β-keto esters via a carbonylative Suzuki–Miyaura coupling reaction of α-iodo esters with arylboronic acids. Organic Chemistry Frontiers. Retrieved from [Link]
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ACS Publications. (2019, October 24). Synthesis of Diverse γ-Aryl-β-ketoesters via Aryne Intermediates Generated by C–C Bond Cleavage. Organic Letters. Retrieved from [Link]
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Organic Syntheses. (2014, June 8). Formation of γ-‐Keto Esters from β. Retrieved from [Link]
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ResearchGate. Methods for the synthesis of aryl α‐ketoester. Retrieved from [Link]
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Organic Chemistry Portal. Claisen Condensation. Retrieved from [Link]
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